molecular formula C21H24ClNO4S B2941363 Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate CAS No. 860649-14-5

Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate

Cat. No. B2941363
CAS RN: 860649-14-5
M. Wt: 421.94
InChI Key: RDQPGXJOUZSIHR-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The molecule also contains a benzenesulfonyl group , a chlorophenyl group, and an ethyl carboxylate group.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been shown to undergo nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate is involved in the synthesis of complex compounds, showcasing its role in the development of new chemical entities with potential pharmacological activities. For instance, it has been used in the synthesis of N-substituted derivatives with antimicrobial properties through a series of reactions, starting from the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield various derivatives (H. Khalid et al., 2016). Additionally, its involvement in the synthesis of benzocarbazoloquinones via oxidative cyclization points to its utility in creating complex molecular structures (W. Rajeswaran & P. Srinivasan, 1994).

Biological Applications

Beyond its chemical synthesis applications, Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate serves as a precursor in the development of compounds with biological activities. This includes the creation of derivatives with antimicrobial properties, as well as potential applications in drug discovery, such as the development of CCR5 antagonists for preventing HIV-1 infection (Cheng De-ju, 2015). Its versatility is further demonstrated in the synthesis of sulfonyl hydrazone derivatives with antioxidant and anticholinesterase activity, underscoring its potential in medicinal chemistry (Nurcan Karaman et al., 2016).

Analytical Applications

The compound also finds application in analytical chemistry, as demonstrated in the analysis of aliphatic amines in wastewater and surface water. It serves as a derivatization agent, highlighting its utility in environmental monitoring and analysis (F. Sacher et al., 1997).

Structural and Physical Chemistry

In structural chemistry, Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate is key in synthesizing compounds whose crystal structures provide insights into molecular interactions and conformational dynamics, facilitating the understanding of structure-activity relationships (S. B. Benakaprasad et al., 2007).

properties

IUPAC Name

ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4S/c1-2-27-20(24)21(28(25,26)19-6-4-3-5-7-19)12-14-23(15-13-21)16-17-8-10-18(22)11-9-17/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQPGXJOUZSIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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